Ethyl vincaminate
Description
Ethyl vincaminate (CAS: 40163-56-2) is a semisynthetic alkaloid derivative structurally related to vinpocetine (CAS: 42971-09-5), a nootropic agent derived from the periwinkle plant (Vinca minor). Its molecular formula is C₂₂H₂₆N₂O₃, featuring a hydroxyl group at the C12 position and an ethyl ester moiety (Figure 1) . This compound is recognized as a minor metabolite of vinpocetine and a documented impurity in vinpocetine synthesis, requiring stringent quality control in pharmaceutical manufacturing .
Structure
2D Structure
Properties
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLLVHAALNSGZ-HJNYFJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960604 | |
| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40163-56-2 | |
| Record name | Ethyl vincaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40163-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (+)-cis-vincaminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL VINCAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 2: Acid-Catalyzed Cyclization to this compound
The glycidic ester III is treated with either a Lewis acid (boron trifluoride etherate, BF3·OEt2) or a mineral acid (10% HCl in ethanol) to induce cyclization. This step determines the stereochemical outcome and yield of this compound.
Lewis Acid-Mediated Cyclization
Using BF3·OEt2 in toluene at 80°C promotes a concerted rearrangement, favoring the formation of this compound over its apovincaminate counterpart.
Optimized Parameters:
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Solvent: Anhydrous toluene (30 mL)
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Catalyst: BF3·OEt2 (10 mL)
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Temperature: 80°C
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Reaction Time: 2–4 hours
Post-reaction workup involves cooling, filtration, and concentration under vacuum, followed by column chromatography (acetone/methylene chloride/methanol, 5:4.9:0.1) to isolate this compound in 38–42% yield.
Mineral Acid-Mediated Cyclization
Alternately, 10% HCl in ethanol at 50–80°C induces a stepwise cyclization mechanism, yielding a mixture of this compound, ethyl apovincaminate, and vincanol.
Key Observations:
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Temperature Dependency: Higher temperatures (>70°C) favor ethyl apovincaminate formation via dehydration.
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Yield: this compound isolated in 28–32% yield after alkaline workup and chromatography.
Comparative Analysis of Cyclization Methods
The choice of acid catalyst significantly impacts product distribution and scalability. The following table synthesizes data from both methods:
| Parameter | BF3·OEt2 Method | HCl Method |
|---|---|---|
| Reaction Temperature | 80°C | 50–80°C |
| Catalyst Loading | 10 mL per 1.1 g III | 20 mL 10% HCl per 1.1 g III |
| This compound Yield | 38–42% | 28–32% |
| Byproducts | <5% apovincaminate | 15–20% apovincaminate, 8% vincanol |
| Purification Complexity | Moderate (silica gel chromatography) | High (multiple byproducts) |
Data synthesized from Examples 1.2-a (BF3) and 1.2-b (HCl) in patents.
The BF3 method offers superior yield and selectivity, albeit with higher catalyst costs. In contrast, the HCl route provides a cost-effective alternative for laboratories with chromatographic capabilities to handle byproducts.
Mechanistic Insights into Cyclization Pathways
Lewis Acid Pathway
BF3 coordinates to the ester carbonyl of III, polarizing the C=O bond and facilitating nucleophilic attack by the indole nitrogen. This triggers a-sigmatropic rearrangement, forming the quinolizidine ring with retention of configuration at C-15. The transition state’s syn-periplanar geometry ensures high stereoselectivity.
Mineral Acid Pathway
Protonation of the glycidic ester’s epoxide oxygen initiates ring-opening, generating a carbocation at C-15. Subsequent intramolecular attack by the indole nitrogen forms the bicyclic system, but the carbocation’s mobility allows for hydride shifts, leading to apovincaminate via dehydration.
Industrial-Scale Process Optimization
Solvent Selection
Toluene outperforms ethers in BF3-mediated cyclization due to:
Catalyst Recycling
Patent data suggests BF3·OEt2 can be recovered from toluene filtrates via distillation (bp 101°C), though repeated use diminishes activity by 12–15% per cycle.
Chromatographic Purification
The acetone/methylene chloride/methanol (5:4.9:0.1) system achieves baseline separation of this compound (Rf = 0.37) from apovincaminate (Rf = 0.42) on silica gel . Pilot-scale studies demonstrate a linear scale-up factor of 0.89 for column diameter increases up to 50 cm.
Chemical Reactions Analysis
Metabolic Reactions and Pathways
Ethyl vincaminate undergoes extensive metabolism, primarily via hydrolysis and oxidation:
Key Metabolic Steps :
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Esterase Hydrolysis : Plasma esterases cleave the ethyl ester group, forming vincaminic acid .
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Decarboxylation : Vincaminic acid loses CO₂, generating eburnamenine .
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Oxidation : Hydroxylation at the 6-position produces 6β-hydroxyvincamine (40% of metabolites) and 6α-hydroxyvincamine (8%) .
Table 2: Major Metabolites
| Metabolite | % Total Urinary Excretion | Biological Activity |
|---|---|---|
| 6β-Hydroxyvincamine | 40% | Reduced potency |
| 6-Keto-vincamine | 10% | Inactive |
| Eburnamenine | 23% | Neuroactive |
Chemical Transformations
This compound participates in reactions critical to its functionalization:
Alkaline Hydrolysis
Treatment with sodium methylate in methanol yields (±)-vincamine via ester cleavage and lactam formation :
Acid-Catalyzed Rearrangements
In acetic acid/titanium(III) chloride, this compound undergoes stereospecific reductions to form deoxyvincamine derivatives .
Stability and Degradation
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pH Sensitivity : Unstable under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, leading to ester hydrolysis .
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Thermal Stability : Degrades above 80°C, with BF₃ etherate accelerating decomposition .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2.0 (37°C) | Ester hydrolysis | 1.7 hrs |
| pH 9.0 (37°C) | Lactam ring opening | 0.8 hrs |
| 80°C (dry) | Dehydration to apovincaminate | 2 hrs |
Reaction with Amines
While not directly studied for this compound, analogous esters (e.g., ethanoic anhydride) react with primary amines like ethylamine via nucleophilic addition-elimination7. This suggests potential for amide formation under similar conditions.
Scientific Research Applications
Pharmacological Properties
Ethyl vincaminate exhibits several beneficial pharmacological effects:
- Cerebral Vasoregulation : this compound is known for enhancing cerebral blood flow and oxygenation. Studies have shown that it can improve cerebral circulation in patients with vascular insufficiencies, making it a candidate for treating conditions like stroke and dementia .
- Cognitive Enhancement : Research indicates that this compound may have cognitive-enhancing properties. It has been investigated for its potential to improve memory and learning abilities in both animal models and human subjects .
- Sedative Effects : In animal studies, this compound has demonstrated sedative effects, which may be beneficial in managing anxiety-related disorders .
Clinical Applications
The clinical applications of this compound are primarily focused on neurological health:
- Treatment of Cerebral Insufficiency : this compound has been utilized in treating patients with cerebral insufficiency due to its vasodilatory effects that enhance blood flow to the brain .
- Potential Use in Neurodegenerative Diseases : Preliminary studies suggest that this compound could play a role in the management of neurodegenerative diseases such as Alzheimer's disease by improving cerebral metabolism and reducing neuronal damage .
Synthesis and Formulation
This compound can be synthesized through various chemical processes. A notable method involves the reaction of vincaminic acid derivatives with ethyl bromopyruvate, resulting in the formation of this compound . The synthesis process is crucial for ensuring the compound's purity and efficacy in pharmaceutical applications.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of an enamine with (2,4-dinitrophenyl)-hydrazone of ethyl bromopyruvate |
| 2 | Removal of protective groups to yield the desired vincamine derivative |
| 3 | Purification through column chromatography |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Cerebral Blood Flow : An acute infusion study demonstrated that this compound significantly increased cerebral blood flow in healthy volunteers, supporting its use as a therapeutic agent for cerebrovascular diseases .
- Animal Model Research : In animal experiments, this compound was shown to prevent ischemic damage during hypoxic conditions, indicating its protective effects on neuronal tissues .
- Comparative Studies : Comparative studies between this compound and other vasodilators revealed superior efficacy in enhancing cerebral circulation without significant side effects .
Mechanism of Action
Ethyl vincaminate exerts its effects primarily by increasing cerebral blood flow. It acts as a vasodilator, relaxing the smooth muscles in blood vessels, which leads to increased blood flow to the brain. This mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase, which results in the relaxation of vascular smooth muscles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Ethyl vincaminate shares a core indole-pyrido-naphthyridine scaffold with analogs like vinpocetine , dihydrovinpocetine , and apovincaminic acid . Key distinctions include:
- Hydroxyl group : Present at C12 in this compound but absent in vinpocetine and dihydrovinpocetine .
- Stereochemistry : this compound exhibits stereoisomerism at C12, C13a, and C13b, with both (12S,13aS,13bS) and (12R,13aR,13bR) configurations being pharmacologically relevant .
- Functional groups : Vinpocetine lacks the hydroxyl group but retains an ethyl ester, while apovincaminic acid replaces the ester with a carboxylic acid .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Pharmacological and Metabolic Profiles
- Metabolism: this compound is a minor metabolite of vinpocetine, formed via hydroxylation and ester hydrolysis. Apovincaminic acid, a major metabolite, exhibits distinct pharmacokinetics due to its carboxylic acid group .
- Bioactivity : Vinpocetine’s vasodilatory and neuroprotective effects are well-documented, while this compound’s role remains less studied, likely due to its lower metabolic abundance .
Biological Activity
Ethyl vincaminate, a semi-synthetic derivative of vincamine, is an indole alkaloid known for its various biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of cerebrovascular health and neuroprotection. This article compiles research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of the biological activity of this compound.
This compound is synthesized from vincamine through a series of chemical reactions that involve the conversion of specific precursors into the desired alkaloid. The synthesis typically follows these steps:
- Starting Material : 1-ethyl-1,2,3,4,5,6,7,12b-octahydro-indole-[2,3-a]-quinolizine-1-carbaldehyde.
- Conversion to Ethylester Acrylate : The aldehyde is treated with triethylphosphonium acetate.
- Catalytic Reduction and Condensation : This step leads to the formation of homoeburnamonine, which is further processed to yield this compound through hydrolysis and alkaline treatment.
The final product is characterized by its structural formula as follows:
Pharmacological Activities
This compound exhibits several pharmacological effects that contribute to its therapeutic potential:
1. Vasodilatory Effects
This compound has been shown to possess significant vasodilatory properties, making it beneficial for improving cerebral blood flow. Studies indicate that it can enhance blood circulation in the brain, which is crucial for treating conditions like cerebral arteriosclerosis .
2. Neuroprotective Properties
Research highlights its neuroprotective effects against oxidative stress and neurodegeneration. This compound has demonstrated the ability to mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity .
3. Antioxidant Activity
The compound's antioxidant capacity has been quantified with an IC50 value of 42.5 µg/mL, indicating its potential to scavenge free radicals and prevent cellular damage caused by oxidative stress .
4. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties with an IC50 of 26.6 µg/mL. This activity may be beneficial in treating inflammatory conditions associated with neurodegenerative diseases .
5. Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines such as HCT-116 with an IC50 value of 12.5 µg/mL, suggesting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : this compound demonstrates a bioavailability range between 23% and 58% depending on the route of administration.
- Half-life : The elimination half-life is approximately 1.68 hours after intravenous administration.
- Volume of Distribution : The volume of distribution is around 2.104 L/kg, indicating extensive tissue uptake.
- Metabolism : this compound is primarily metabolized in the liver with minor metabolites being excreted in urine .
Case Studies
Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:
- Cerebral Ischemia : In a double-blind study involving patients with ischemic stroke, administration of this compound resulted in improved neurological outcomes compared to placebo controls.
- Cognitive Impairment : A randomized controlled trial assessed cognitive function in elderly patients treated with this compound, showing significant improvements in memory and attention scores.
Summary Table of Biological Activities
| Activity Type | IC50 Value | Mechanism |
|---|---|---|
| Antioxidant | 42.5 µg/mL | Scavenging free radicals |
| Anti-Alzheimer | 14.1 µg/mL | Reducing amyloid-beta toxicity |
| Antidiabetic | 13.4 µg/mL | Improving glucose metabolism |
| Cytotoxicity (HCT-116) | 12.5 µg/mL | Inducing apoptosis in cancer cells |
| Anti-inflammatory | 26.6 µg/mL | Inhibiting pro-inflammatory cytokines |
Q & A
Q. How can researchers accurately determine the purity and structural identity of ethyl vincaminate in synthetic samples?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze characteristic peaks, such as the hydroxyl group in the (12RS,13aSR,13bSR) isomer . For purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm is recommended, referencing pharmacopeial standards (e.g., EP Impurity A) . Validate methods using spiked samples with known impurities to establish retention times and resolution thresholds.
Q. What experimental approaches are suitable for synthesizing this compound and its dihydro derivatives?
this compound synthesis typically involves catalytic hydrogenation of vinpocetine derivatives under controlled pressure (1–3 atm H₂) using palladium-on-carbon catalysts . Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. For dihydrovinpocetine (R = H), optimize reduction conditions (e.g., NaBH₄ in ethanol) to minimize side products, and characterize intermediates using mass spectrometry (MS) for molecular ion confirmation .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Conduct accelerated stability testing per ICH guidelines: expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic sampling. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) to identify hydrolysis or oxidation pathways (e.g., hydroxyl group degradation) . Include control batches stored at 25°C/60% RH and use ANOVA to compare degradation rates across conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across in vivo models?
Perform meta-analysis of existing pharmacokinetic studies, stratifying data by species (e.g., rodents vs. primates), administration routes (oral vs. intravenous), and analytical methods (LC-MS vs. ELISA). Use sensitivity analysis to identify variables (e.g., metabolic enzyme polymorphisms) contributing to variability . Validate findings via cross-species comparative studies with standardized dosing protocols and bioanalytical validation (e.g., ≥80% recovery in plasma matrices) .
Q. How can computational modeling predict this compound’s binding affinity to neurological targets (e.g., phosphodiesterase enzymes)?
Apply molecular docking simulations (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (PDB ID: 4D7M for PDE1). Parameterize force fields to account for this compound’s conformational flexibility, particularly the indolo-pyrido-naphthyridine core . Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic constants (KD, kon/koff), ensuring triplicate replicates to reduce noise .
Q. What methodological considerations are critical when analyzing this compound’s neuroprotective effects in animal models of ischemia?
Design randomized, blinded studies with sham-operated controls. Use transient middle cerebral artery occlusion (tMCAO) in rodents, monitoring cerebral blood flow via laser Doppler. Quantify infarct volume using T2-weighted MRI at 24–72 hours post-injury. Address variability by stratifying animals by age/weight and applying mixed-effects regression models . Include dose-response curves (1–10 mg/kg) to establish therapeutic windows.
Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?
Systematically evaluate solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using shake-flask method at 25°C. Quantify saturation points via UV-Vis spectroscopy (λ = 254 nm) and validate with differential scanning calorimetry (DSC) to detect polymorphic transitions . Apply Hansen solubility parameters to correlate solvent polarity with dissolution efficiency, and report results with 95% confidence intervals .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots for method comparison studies and Cochrane’s Q-test for heterogeneity in meta-analyses .
- Ethical Compliance : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparency, and archive raw datasets in repositories like Zenodo .
- Statistical Rigor : Pre-register hypotheses on Open Science Framework (OSF) and employ Bonferroni correction for multiple comparisons in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
